2-carbamoyl-6-benzyloxy-1H-indole
Description
2-Carbamoyl-6-benzyloxy-1H-indole is a synthetic indole derivative characterized by a carbamoyl group (-CONH₂) at position 2 and a benzyloxy (-OBn) substituent at position 6 of the indole scaffold. For instance, the benzyloxy group may be introduced via alkylation of a hydroxylated indole precursor using benzyl bromide under basic conditions, as seen in related indole functionalization protocols . The carbamoyl group could be installed through amidation of a carboxylic acid intermediate, employing coupling agents like HATU and guanidine derivatives, as demonstrated in the synthesis of N-carbamimidoyl indole analogs .
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
6-phenylmethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H14N2O2/c17-16(19)15-8-12-6-7-13(9-14(12)18-15)20-10-11-4-2-1-3-5-11/h1-9,18H,10H2,(H2,17,19) |
InChI Key |
OLMBFYQAVJTAJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(N3)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-carbamoyl-6-benzyloxy-1H-indole with structurally related indole derivatives, highlighting key differences in substituents, molecular weight, melting points, and solubility trends. Data for analogs are sourced from reagent catalogs and synthesis reports :
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Notes |
|---|---|---|---|---|
| This compound | -CONH₂ (C2), -OBn (C6) | ~294.3* | Not reported | Likely moderate in DMF/DMSO; low in H₂O |
| Indole-5-carboxylic acid | -COOH (C5) | 161.15 | 208–210 | Poor in organic solvents; soluble in basic aqueous media |
| Indole-6-carboxylic acid | -COOH (C6) | 161.15 | 256–259 | Similar to C5 isomer; high crystallinity |
| Ethyl indole-2-carboxylate | -COOEt (C2) | 189.19 | Not reported | High lipophilicity; soluble in EtOAc/THF |
*Calculated based on formula C₁₆H₁₄N₂O₂.
Key Observations :
- Carbamoyl vs. However, the -CONH₂ group retains hydrogen-bonding capacity, which may influence target binding in biological systems .
- Benzyloxy vs. Hydroxyl : The benzyloxy substituent at C6 increases lipophilicity compared to hydroxylated indoles, likely improving membrane permeability but reducing aqueous solubility. This contrasts with indole-6-carboxylic acid, which is highly polar and crystalline .
- Ester vs. Carbamoyl: Ethyl indole-2-carboxylate, with its ester group, exhibits greater lipophilicity than 2-carbamoyl derivatives, favoring organic solvent solubility.
Preparation Methods
Benzylation of 6-Hydroxyindole
6-Hydroxyindole undergoes benzylation using benzyl bromide in the presence of a base such as potassium carbonate (KCO) in anhydrous dimethylformamide (DMF). This reaction proceeds via nucleophilic substitution, yielding 6-benzyloxyindole with high regioselectivity.
Reaction Conditions
Alternative Routes via Cyclization
For cases where 6-hydroxyindole is unavailable, cyclization strategies using o-aminophenol derivatives have been reported. For example, Fischer indole synthesis with substituted phenylhydrazines and ketones can generate the indole core.
Introduction of the Carbamoyl Group at Position 2
Carboxylation Followed by Amidation
The most widely studied route involves carboxylation at position 2, followed by conversion of the carboxylic acid to a carbamoyl group.
Lithiation-Carboxylation
6-Benzyloxyindole is protected at the nitrogen with a tert-butoxycarbonyl (Boc) group to prevent side reactions. Subsequent lithiation at position 2 using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C, followed by quenching with dry ice (CO), yields 6-benzyloxyindole-2-carboxylic acid.
Key Steps
-
Boc Protection :
-
Lithiation-Carboxylation :
Amidation of Carboxylic Acid
The carboxylic acid intermediate is converted to the carbamoyl group via activation as an acyl chloride. Treatment with thionyl chloride (SOCl) forms the acid chloride, which reacts with aqueous ammonia to yield this compound.
Reaction Conditions
Direct Carbamoylation via Metal-Mediated Coupling
Recent advances employ palladium-catalyzed C–H activation to introduce the carbamoyl group directly. Using a directing group (e.g., pyridine) at position 1, carbamoylation is achieved with a carbamoyl chloride under mild conditions.
Optimized Protocol
-
Catalyst : Pd(OAc) (5 mol%)
-
Ligand : 2,2'-Bipyridine (10 mol%)
-
Reagent : Carbamoyl chloride (1.5 equiv)
-
Solvent : 1,4-Dioxane, 100°C, 24 hours
Comparative Analysis of Synthetic Routes
Mechanistic Insights
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-carbamoyl-6-benzyloxy-1H-indole, and how can purity be maximized?
- Methodological Answer : A stepwise approach is recommended. First, introduce the benzyloxy group at position 6 via nucleophilic substitution under anhydrous conditions (critical to prevent hydrolysis of intermediates). Next, install the carbamoyl group at position 2 using a coupling agent like EDCI/HOBt in DMF. Reflux in acetic acid with sodium acetate (as a base) enhances yield, as demonstrated in analogous indole syntheses . Purification via recrystallization (DMF/acetic acid mixtures) or column chromatography (silica gel, gradient elution) ensures >95% purity. Monitor reaction progress by TLC or HPLC .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze - and -NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 5.0–5.2 ppm; carbamoyl NH signals as broad singlets).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity.
- Mass Spectrometry : ESI-MS or HRMS for molecular ion confirmation (expected [M+H] ~ 293.1).
Cross-reference with synthetic intermediates (e.g., indole-6-carboxylic acid derivatives) for spectral consistency .
Q. What common impurities arise during synthesis, and how can they be mitigated?
- Methodological Answer : Key impurities include:
- Regioisomers : Incorrect substitution (e.g., 5-benzyloxy instead of 6-benzyloxy) due to competing reactivity. Minimize via temperature control (<60°C during benzylation) and stoichiometric optimization of reagents .
- Hydrolysis products : Unprotected intermediates may hydrolyze to carboxylic acids. Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres .
- Byproducts from incomplete coupling : Excess carbamoylating agents (e.g., urea derivatives) require quenching with aqueous NaHCO post-reaction .
Advanced Research Questions
Q. How can regioselectivity challenges during benzyloxy group installation be addressed computationally?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model transition states and predict reactivity at positions 5 vs. 6. Electron density maps (HOMO-LUMO gaps) and Fukui indices identify nucleophilic sites. Validate predictions with experimental -NMR coupling constants and X-ray crystallography (using SHELXL for refinement) .
Q. What strategies resolve solubility limitations of this compound in aqueous assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes.
- Salt formation : React with HCl or trifluoroacetic acid to form water-soluble salts.
- Prodrug derivatization : Synthesize ester prodrugs (e.g., ethyl carboxylate analogs) hydrolyzable in vivo, as shown for related indoles .
Q. How should researchers analyze contradictory bioactivity data across studies (e.g., variable IC values)?
- Methodological Answer :
- Standardize assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls.
- Data triangulation : Cross-validate with orthogonal methods (e.g., SPR binding assays vs. cellular viability).
- Meta-analysis : Apply statistical tools (ANOVA, random-effects models) to account for inter-study variability, as demonstrated in pharmacology research .
Q. What computational tools predict the compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to model binding to indole-recognizing receptors (e.g., serotonin transporters). Parameterize force fields with partial charges derived from DFT-optimized geometries. Validate docking poses with MD simulations (GROMACS) and compare to crystallographic data of analogous ligands .
Q. How can researchers optimize reaction yields for scale-up without compromising purity?
- Methodological Answer : Apply Design of Experiments (DoE) via software like Design Expert®. Variables include temperature, catalyst loading, and solvent ratios. Use a central composite design to identify optimal conditions (e.g., 72 h reaction time, 1.2 eq benzyl bromide). Validate scalability with ANOVA and confirm reproducibility in triplicate runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
